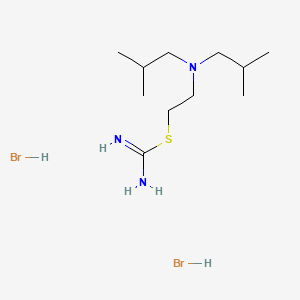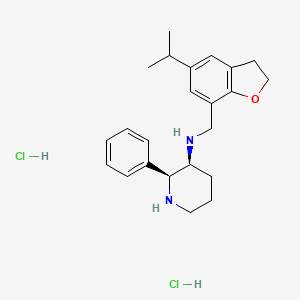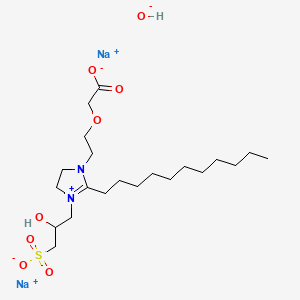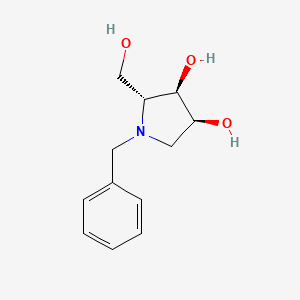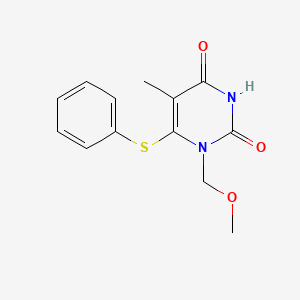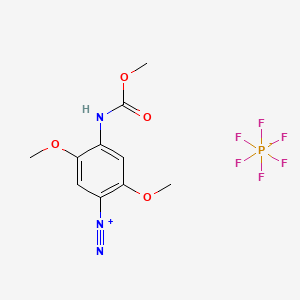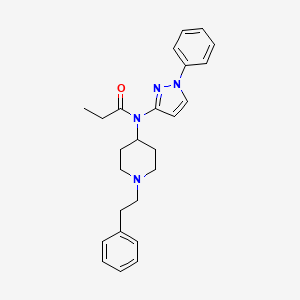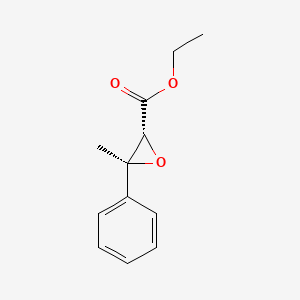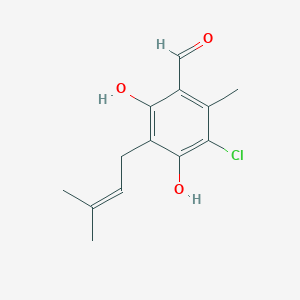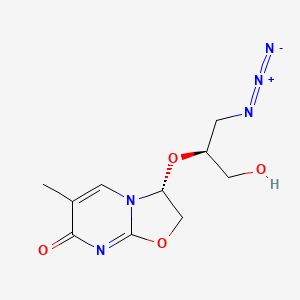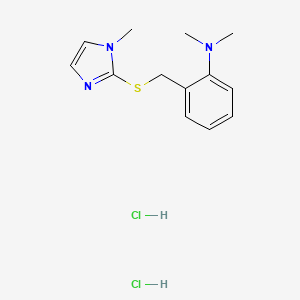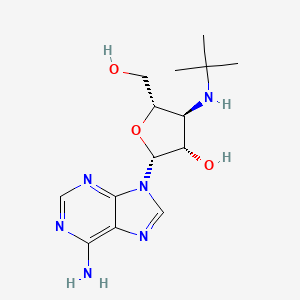
3'-(t-Butylamino)-3'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-(t-Butylamino)-3’-deoxyadenosine is a modified nucleoside analog where the hydroxyl group at the 3’ position of adenosine is replaced with a t-butylamino group. This modification can significantly alter the biological properties of the nucleoside, making it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(t-Butylamino)-3’-deoxyadenosine typically involves the protection of the amino group of adenosine, followed by selective substitution at the 3’ position. The t-butylamino group is introduced using t-butylamine under specific reaction conditions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production methods for 3’-(t-Butylamino)-3’-deoxyadenosine would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3’-(t-Butylamino)-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the t-butylamino group or other functional groups in the molecule.
Substitution: The t-butylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can introduce various functional groups at the 3’ position.
Applications De Recherche Scientifique
3’-(t-Butylamino)-3’-deoxyadenosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of 3’-(t-Butylamino)-3’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The t-butylamino group may affect the compound’s binding affinity to enzymes and other molecular targets, altering pathways involved in DNA and RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Amino-3’-deoxyadenosine: Similar structure but with an amino group instead of a t-butylamino group.
3’-Deoxyadenosine: Lacks the t-butylamino group, making it less bulky and potentially less reactive.
2’-Deoxyadenosine: Modification at the 2’ position instead of the 3’ position.
Uniqueness
3’-(t-Butylamino)-3’-deoxyadenosine is unique due to the presence of the bulky t-butylamino group, which can significantly alter its chemical and biological properties compared to other similar nucleoside analogs. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
134934-86-4 |
|---|---|
Formule moléculaire |
C14H22N6O3 |
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(tert-butylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-14(2,3)19-8-7(4-21)23-13(10(8)22)20-6-18-9-11(15)16-5-17-12(9)20/h5-8,10,13,19,21-22H,4H2,1-3H3,(H2,15,16,17)/t7-,8-,10+,13-/m1/s1 |
Clé InChI |
PZDRIUCTYCVFFU-WKRBSTNYSA-N |
SMILES isomérique |
CC(C)(C)N[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canonique |
CC(C)(C)NC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


